

Introduction: The Strategic Importance of **2-fluoro-N-methylbenzamide**

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Compound of Interest

Compound Name: *2-fluoro-N-methylbenzamide*

Cat. No.: *B2811828*

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In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired functions. **2-fluoro-N-methylbenzamide** has emerged as a particularly valuable scaffold due to the unique interplay of its constituent functional groups: a secondary amide, a fluorine-substituted aromatic ring, and the specific ortho relationship between the fluorine atom and the amide moiety.

The presence of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.^[1] The N-methylbenzamide portion of the molecule provides a robust handle for a variety of chemical transformations and is a common feature in many biologically active compounds. This guide provides an in-depth exploration of the synthesis, reactivity, and application of **2-fluoro-N-methylbenzamide**, offering both theoretical understanding and practical protocols for its effective utilization.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is the foundation for its successful application. Key properties of **2-fluoro-N-methylbenzamide** are summarized below.

Property	Value	Source
Molecular Formula	C8H8FNO	[2] [3]
Molecular Weight	153.15 g/mol	[2] [3]
CAS Number	52833-63-3	[2] [3]
IUPAC Name	2-fluoro-N-methylbenzamide	[2] [3]
SMILES	<chem>CNC(=O)C1=CC=CC=C1F</chem>	[2] [3]

Spectral data is crucial for the unambiguous identification and characterization of **2-fluoro-N-methylbenzamide**. Representative spectral information is available through various databases.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Synthetic Pathways to 2-fluoro-N-methylbenzamide

The accessibility of a building block is a key determinant of its utility. **2-fluoro-N-methylbenzamide** can be reliably synthesized through several established methods, primarily involving the formation of the amide bond.

Pathway 1: Acylation of Methylamine with 2-Fluorobenzoyl Chloride

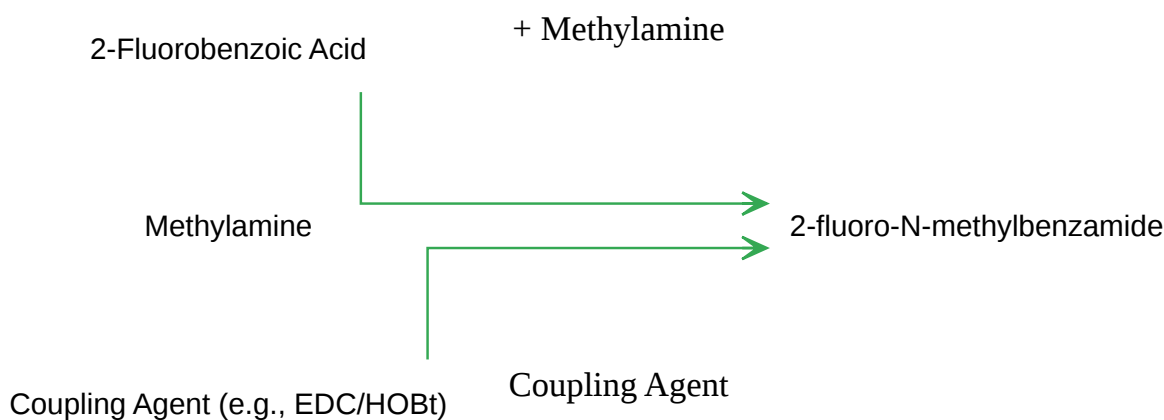
This is a direct and efficient method for the synthesis of **2-fluoro-N-methylbenzamide**. The reaction involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.[\[6\]](#) A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Methylamine



Base-HCl

Base (e.g., Triethylamine)

2. Electrophile (E⁺)

1. Strong Base (e.g., s-BuLi, TMEDA)

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